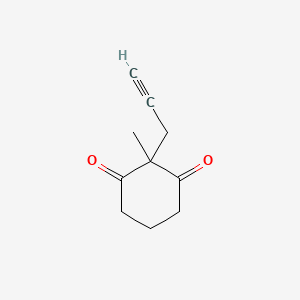
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is an organic compound with the molecular formula C10H12O2 It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at the 2-position are replaced by a methyl group and a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- typically involves the alkylation of 2-methyl-1,3-cyclohexanedione with a propynyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methyl-1,3-cyclohexanedione, forming an enolate intermediate. This intermediate then reacts with the propynyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-cyclohexanedione, 2-methyl-2-(2-propynyl)- involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. These intermediates can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanedione: The parent compound, which lacks the methyl and propynyl groups.
2-Methyl-1,3-cyclohexanedione: A derivative with only a methyl group at the 2-position.
2-Propynyl-1,3-cyclohexanedione: A derivative with only a propynyl group at the 2-position.
Uniqueness
1,3-Cyclohexanedione, 2-methyl-2-(2-propynyl)- is unique due to the presence of both a methyl and a propynyl group at the 2-position. This dual substitution provides the compound with distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
32561-55-0 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-methyl-2-prop-2-ynylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2/c1-3-7-10(2)8(11)5-4-6-9(10)12/h1H,4-7H2,2H3 |
InChI-Schlüssel |
AQLBDNIXPWFZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CCCC1=O)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



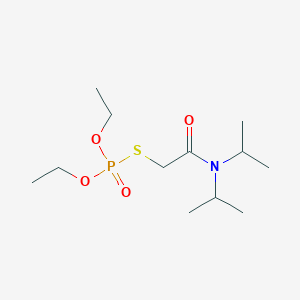

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
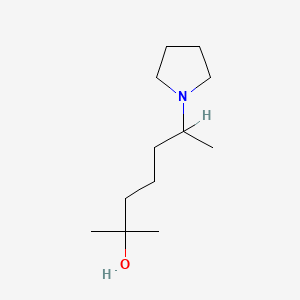

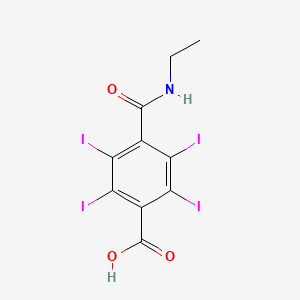
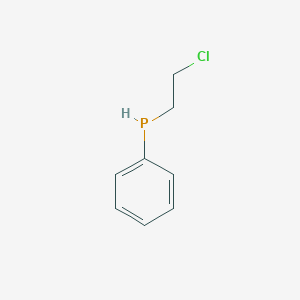
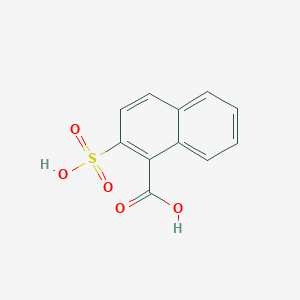

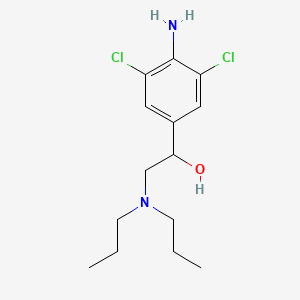
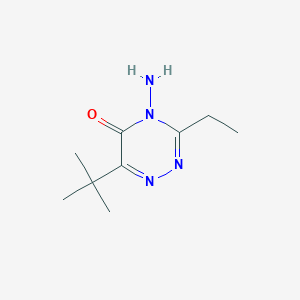
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
